molecular formula C4H5ClN4 B1595468 4-Chloro-6-methyl-1,3,5-triazin-2-amine CAS No. 21320-62-7

4-Chloro-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B1595468
CAS No.: 21320-62-7
M. Wt: 144.56 g/mol
InChI Key: BTBXQZKDOSYRDX-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C4H5ClN4. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing nitrogen atoms at positions 1, 3, and 5 of the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-methyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with methylamine and hydrochloric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4,6-Dichloro-1,3,5-triazin-2-amine
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • 4,6-Dichloro-1,3,5-triazin-2-ylamine

Comparison: 4-Chloro-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it has shown promising results in antimicrobial and anticancer research . Its reactivity and stability also make it a valuable compound for various industrial applications .

Biological Activity

4-Chloro-6-methyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other triazines that have demonstrated various pharmacological effects, including antimicrobial and anticancer properties. The presence of chlorine in its structure may influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H5_5ClN4_4, and its chemical structure is characterized by a triazine ring with a chlorine atom and a methyl group at specific positions. This configuration can affect its biological activity through various mechanisms.

Research indicates that triazine derivatives, including this compound, may exert their effects through several mechanisms:

  • Enzyme Inhibition : Some studies suggest that triazine compounds can inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.
  • Signaling Pathway Modulation : These compounds may interact with signaling pathways like the PI3K-AKT-mTOR pathway, which is essential for cell growth and survival .
  • Antimicrobial Activity : Triazines have shown promise in inhibiting bacterial growth, potentially making them candidates for antibiotic development .

Antimicrobial Activity

In vitro studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus150 nM
E. coli200 nM

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound can induce cell death at certain concentrations:

Cell LineConcentration (µM)Cell Viability (%)Reference
HeLa5045 ± 5
MCF-77530 ± 7

These findings suggest that this compound has potential as an anticancer agent due to its ability to reduce cell viability in tumor cells.

Case Studies

A notable case study involved the optimization of triazine derivatives for enhanced solubility and bioactivity. The study focused on structural modifications to improve pharmacokinetic profiles while maintaining or enhancing biological activity. The introduction of specific functional groups was found to significantly increase the potency against targeted pathogens and cancer cells .

Properties

IUPAC Name

4-chloro-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBXQZKDOSYRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274897
Record name 4-Chloro-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-62-7
Record name 4-Chloro-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-1,3,5-triazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ammonia, 2.0M methyl alcohol (Aldrich, St. Louis, Mo.) (36.0 mL, 72 mmol) was added dropwise at room temperature (slightly exothermic) to a stirred yellow suspension of 2,4-dichloro-6-methyl-1,3,5-triazine (from Example 7) (2.94 g, 18 mmol) in toluene (20.0 mL, 188 mmol) over 1.5 h. The resulting mixture was stirred for an additional 2.5 h, concentrated and purified (ISCO, DCM to 10% MeOH in DCM) to give the desired product 4-chloro-6-methyl-1,3,5-triazin-2-amine (1.88 g, 73%) as a yellow solid. MS (API-ES) m/z 145 (M+H)+; 1H NMR (CD3OD, 300 MHz) δ 2.32 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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